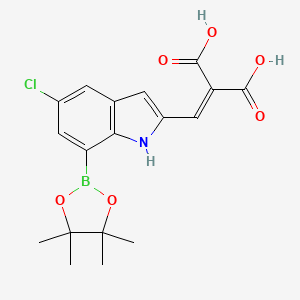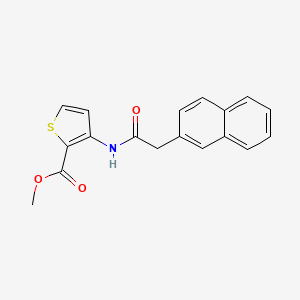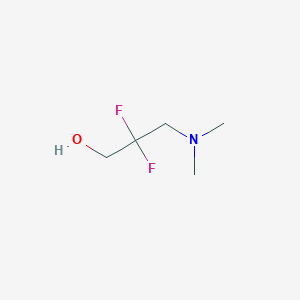
4-Hydroxy-3-methoxy-5-nitrobenzenesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3-methoxy-5-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClNO6S. This compound is characterized by the presence of hydroxyl, methoxy, nitro, and sulfonyl chloride functional groups, making it a versatile reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzenesulfonyl chloride typically involves the nitration of vanillin (4-Hydroxy-3-methoxybenzaldehyde) followed by sulfonylation. The nitration is carried out using concentrated nitric acid in the presence of glacial acetic acid, yielding 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the final product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction temperatures, concentrations, and purification steps to ensure the consistent quality of the compound.
化学反应分析
Types of Reactions
4-Hydroxy-3-methoxy-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Aminobenzenesulfonyl Chloride: Formed from the reduction of the nitro group.
科学研究应用
Chemistry
In organic synthesis, 4-Hydroxy-3-methoxy-5-nitrobenzenesulfonyl chloride is used as a reagent for introducing sulfonyl chloride groups into molecules, facilitating the synthesis of sulfonamides and other derivatives.
Biology
The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function. It can be used to introduce sulfonyl groups into amino acids and peptides, aiding in the development of enzyme inhibitors and other bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. Sulfonamide derivatives, in particular, have shown promise as antibacterial and anticancer agents.
Industry
The compound is used in the production of dyes, pigments, and other industrial chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various functional materials.
作用机制
The mechanism by which 4-Hydroxy-3-methoxy-5-nitrobenzenesulfonyl chloride exerts its effects involves the reactivity of its functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide and sulfonate ester bonds. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. These transformations enable the compound to modify other molecules, thereby altering their chemical and biological properties.
相似化合物的比较
Similar Compounds
4-Hydroxy-3-methoxybenzenesulfonyl chloride: Lacks the nitro group, making it less reactive in certain types of reactions.
4-Nitrobenzenesulfonyl chloride: Lacks the hydroxyl and methoxy groups, limiting its versatility in organic synthesis.
4-Methoxy-3-nitrobenzenesulfonyl chloride: Similar but lacks the hydroxyl group, affecting its reactivity and solubility.
Uniqueness
4-Hydroxy-3-methoxy-5-nitrobenzenesulfonyl chloride is unique due to the presence of multiple functional groups that confer a high degree of reactivity and versatility. The combination of hydroxyl, methoxy, nitro, and sulfonyl chloride groups allows it to participate in a wide range of chemical reactions, making it a valuable reagent in both research and industrial applications.
属性
分子式 |
C7H6ClNO6S |
|---|---|
分子量 |
267.64 g/mol |
IUPAC 名称 |
4-hydroxy-3-methoxy-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H6ClNO6S/c1-15-6-3-4(16(8,13)14)2-5(7(6)10)9(11)12/h2-3,10H,1H3 |
InChI 键 |
WEHMQBVIGBXXOT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl6-aminobicyclo[3.1.0]hexane-6-carboxylatehydrochloride](/img/structure/B13571653.png)


![{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride](/img/structure/B13571689.png)

![ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13571698.png)






![7-Methyl-6-azaspiro[3.5]nonane](/img/structure/B13571755.png)
